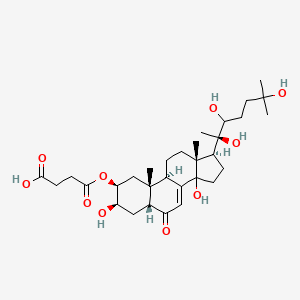
Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” is a complex organic compound that belongs to the class of steroids. Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is notable for its multiple hydroxyl groups and a carboxy-oxopropoxy side chain, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” typically involves multi-step organic synthesis. The process may start with a basic steroid structure, such as cholesterol, and involve various functional group transformations including oxidation, esterification, and hydroxylation. Each step requires specific reagents and conditions, such as:
Oxidation: Using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Esterification: Employing reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Hydroxylation: Utilizing reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
“Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for the synthesis of other complex steroids.
Biology: Studying its effects on cellular processes and its role in metabolic pathways.
Medicine: Investigating its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Use in the production of steroid-based pharmaceuticals or as a biochemical reagent.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and the carboxy-oxopropoxy side chain may allow it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol: A precursor in the biosynthesis of steroid hormones.
Corticosteroids: Steroid hormones involved in the regulation of inflammation and immune response.
Anabolic Steroids: Synthetic derivatives of testosterone used to promote muscle growth.
Uniqueness
“Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” is unique due to its specific functional groups and stereochemistry, which may impart distinct chemical and biological properties compared to other steroids.
Eigenschaften
CAS-Nummer |
78832-67-4 |
|---|---|
Molekularformel |
C31H48O10 |
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
4-[[(2S,3R,5R,9R,10R,13R,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H48O10/c1-27(2,38)11-10-24(34)30(5,39)23-9-13-31(40)18-14-20(32)19-15-21(33)22(41-26(37)7-6-25(35)36)16-28(19,3)17(18)8-12-29(23,31)4/h14,17,19,21-24,33-34,38-40H,6-13,15-16H2,1-5H3,(H,35,36)/t17-,19-,21+,22-,23-,24?,28+,29+,30+,31?/m0/s1 |
InChI-Schlüssel |
DPULBYBNKZZWKM-MYNQUVIASA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)CCC(=O)O)C)C1(CC[C@@H]2[C@](C)(C(CCC(C)(C)O)O)O)O |
Kanonische SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)OC(=O)CCC(=O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
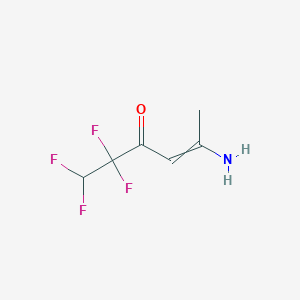
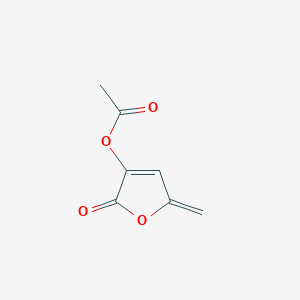
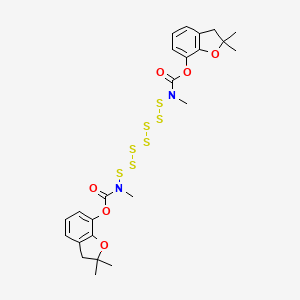
![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)


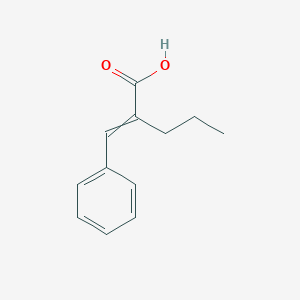
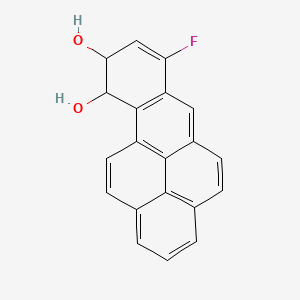
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
